3,3',5,5'-Tetramethylbenzidine

Catalog No.
S574140
CAS No.
54827-17-7
M.F
C16H20N2
M. Wt
240.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3',5,5'-Tetramethylbenzidine

CAS Number

54827-17-7

Product Name

3,3',5,5'-Tetramethylbenzidine

IUPAC Name

4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

InChI

InChI=1S/C16H20N2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8H,17-18H2,1-4H3

InChI Key

UAIUNKRWKOVEES-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)

Synonyms

3,3',5,5'-tetramethylbenzidine, 3,3',5,5'-TMP, tetramethyl benzidine, tetramethylbenzidine dihydrochloride

Canonical SMILES

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C

Enzyme-Linked Immunosorbent Assay (ELISA)

TMB is a widely used substrate in ELISA assays []. It serves as a hydrogen donor in reactions catalyzed by the enzyme horseradish peroxidase (HRP) []. When HRP oxidizes TMB in the presence of hydrogen peroxide (H2O2), it produces a blue colored product []. The intensity of this color directly correlates with the amount of HRP present, which in turn, is linked to the target molecule being detected in the ELISA []. This allows researchers to quantify the presence and concentration of specific molecules in various biological samples.

Immunohistochemistry and Immunocytochemistry

TMB is a valuable tool for visualizing the localization of antigens (target molecules) in tissues and cells []. Similar to its role in ELISA, TMB acts as a chromogenic substrate for HRP, which is conjugated to secondary antibodies targeting the specific antigen of interest []. Upon binding and subsequent enzymatic reaction, TMB generates a colored precipitate at the location of the antigen, enabling researchers to visualize its distribution and abundance under a microscope [].

Detection and Analysis of Enzyme Activity

TMB can be employed to detect and analyze the activity of various enzymes beyond HRP. Studies have explored its use with enzymes like DNAzymes and nanozymes, which mimic the peroxidase-like activity of HRP [, ]. By monitoring the color change associated with TMB oxidation by these enzymes, researchers can gain insights into their catalytic properties and optimize reaction conditions.

3,3',5,5'-Tetramethylbenzidine is an organic compound with the molecular formula C₁₆H₂₀N₂ and a molecular weight of 240.35 g/mol. It appears as a white solid that can dissolve in organic solvents such as dimethyl sulfoxide, ethanol, acetone, chloroform, and toluene, but is insoluble in water. The compound has a melting point range of 166-170°C. Its structure consists of two benzidine units with four methyl groups attached at the 3 and 5 positions, which contribute to its unique properties and reactivity .

3,3',5,5'-Tetramethylbenzidine serves primarily as a chromogenic substrate in various biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry. Upon oxidation, it produces a deep blue color, which can be quantified spectrophotometrically .

TMB's primary mechanism of action in scientific research lies in its ability to serve as a chromogenic substrate for HRP. HRP, when bound to an antibody-antigen complex in an ELISA, can oxidize TMB in the presence of H2O2. This oxidation results in a colored product, allowing for the detection and quantification of the target molecule through spectrophotometric measurement [].

The primary chemical reaction involving 3,3',5,5'-Tetramethylbenzidine is its oxidation by hydrogen peroxide in the presence of peroxidase enzymes, such as horseradish peroxidase. The reaction proceeds through the formation of a radical cation intermediate that subsequently forms a charge transfer complex. The oxidation process can be summarized as follows:

  • Oxidation Reaction:
    • 3 3 5 5 Tetramethylbenzidine+H2O2PeroxidaseOxidized Product Diimine +H2O\text{3 3 5 5 Tetramethylbenzidine}+\text{H}_2\text{O}_2\xrightarrow{\text{Peroxidase}}\text{Oxidized Product Diimine }+\text{H}_2\text{O}

The oxidized form of 3,3',5,5'-Tetramethylbenzidine exhibits distinct absorbance characteristics: it absorbs at 652 nm for the charge transfer complex and at 450 nm for the fully oxidized diimine form .

3,3',5,5'-Tetramethylbenzidine acts as a reducing co-substrate in enzymatic reactions involving peroxidases. Its ability to donate electrons makes it effective in reducing hydrogen peroxide to water while itself undergoing oxidation. This property allows it to be used in various biological assays to detect enzyme activity or the presence of specific biomolecules .

The compound has been evaluated for its safety profile. Although there are concerns regarding its potential carcinogenicity due to structural similarities with other aromatic amines, studies have shown that it is not mutagenic according to the Ames test and does not induce tumors in animal studies .

Synthesis of 3,3',5,5'-Tetramethylbenzidine typically involves the following methods:

  • Nitration: Starting from 4-methylphenol or similar compounds.
  • Reduction: The nitro groups are reduced to amines using reducing agents like iron and hydrochloric acid.
  • Methylation: Methyl groups are introduced at the appropriate positions using methyl iodide or dimethyl sulfate.

The primary applications of 3,3',5,5'-Tetramethylbenzidine include:

  • Biochemical Assays: Used extensively in ELISA and immunohistochemistry for detecting specific proteins or antibodies.
  • Histological Staining: Acts as a chromogen for visualizing tissue samples.
  • Research: Employed in studies investigating enzyme kinetics and mechanisms due to its distinctive colorimetric properties.

Its ability to produce a measurable color change upon oxidation makes it invaluable in laboratory settings .

Research has demonstrated that various substances can influence the oxidation of 3,3',5,5'-Tetramethylbenzidine. For instance:

  • Hydrogen Peroxide: Essential for its oxidation; concentration affects the rate and extent of color change.
  • Other Oxidants: Compounds like hypochlorous acid have been studied for their interactions with 3,3',5,5'-Tetramethylbenzidine during oxidative processes .

These interactions highlight the compound's sensitivity to environmental conditions and reagents used in assays.

Several compounds share structural or functional similarities with 3,3',5,5'-Tetramethylbenzidine:

Compound NameStructure SimilarityApplicationUnique Feature
BenzidineYesHistological stainingKnown carcinogen; less safe than TMB
o-PhenylenediamineYesChromogenic substrateCarcinogenic; replaced by TMB in many uses
4-AminoantipyrineYesColorimetric assaysDifferent reactivity profile
2-AminophenolYesDye productionLess stable than TMB

While these compounds may serve similar purposes in biochemical applications, 3,3',5,5'-Tetramethylbenzidine is favored due to its superior stability and lower toxicity profile compared to others like benzidine and o-phenylenediamine .

Oxidative Coupling of 2,6-Dimethylaniline

The oxidative coupling of 2,6-dimethylaniline represents the most widely utilized conventional approach for the synthesis of 3,3',5,5'-tetramethylbenzidine. This methodology involves a multi-step process consisting of activation, oxidative coupling, and purification stages, yielding the target compound with satisfactory efficiency [1] [2].

The fundamental reaction mechanism proceeds through the oxidative dimerization of 2,6-dimethylaniline molecules under controlled conditions. The process typically achieves yields of approximately 65%, making it economically viable for both laboratory-scale and industrial applications [1] [2]. The synthesis begins with the dissolution of 2,6-dimethylaniline in appropriate solvents, followed by activation steps that prepare the substrate for subsequent coupling reactions.

Several oxidizing agents have been employed in this process, with potassium permanganate demonstrating particular effectiveness. The reaction using potassium permanganate involves dissolving 2,6-dimethylaniline in ethyl acetate, followed by the addition of potassium permanganate with continuous stirring for 24 hours at room temperature [3]. This approach provides a controlled oxidative environment that facilitates the formation of the biphenyl linkage characteristic of tetramethylbenzidine.

Alternative oxidative coupling approaches utilize various metal-based catalytic systems. Titanium tetrachloride (TiCl4) has been investigated as an oxidizing agent, employing a stepwise mechanism that involves the formation of coordination complexes between the substrate and the metal center [4]. The mechanism proceeds through the generation of radical cation intermediates, which subsequently undergo coupling to form the desired biphenyl structure.

Antimony pentachloride (SbCl5) represents another metal-based approach for oxidative coupling, operating through radical oxidative coupling mechanisms [4]. This methodology demonstrates the versatility of metal-mediated oxidative processes in benzidine derivative synthesis, although practical considerations regarding reagent handling and environmental impact limit its widespread industrial adoption.

Catalytic Reduction Approaches

Catalytic reduction methodologies provide alternative synthetic routes to 3,3',5,5'-tetramethylbenzidine, particularly when appropriate precursor compounds are available. These approaches typically involve the reduction of oxidized intermediates or the modification of existing benzidine derivatives through selective reduction processes.

The palladium-catalyzed approach represents a sophisticated example of catalytic methodology in tetramethylbenzidine synthesis. This process utilizes [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride as the catalytic system, combined with cesium carbonate as a base and bis(pinacolato)diboron as a coupling partner [2]. The reaction proceeds under inert atmosphere conditions at 75°C for 16 hours, demonstrating the precision required for successful palladium-catalyzed transformations.

The multi-step palladium-catalyzed route begins with the bromination of 2,6-dimethylaniline using N-bromosuccinimide in N,N-dimethylformamide at approximately 0°C, yielding 2,6-dimethyl-4-bromoaniline [2]. This intermediate subsequently undergoes borylation using bis(pinacolato)diboron in the presence of palladium catalyst and potassium acetate, forming the corresponding boronic acid ester. The final coupling step involves the reaction between the brominated and borylated intermediates under palladium catalysis, ultimately producing 210 grams of 3,3',5,5'-tetramethylbenzidine [2].

Catalytic reduction approaches also encompass methodologies that start from more highly oxidized benzidine precursors and employ reducing agents to achieve the desired substitution pattern. These methods often utilize hydride-based reducing systems or metal-catalyzed hydrogenation processes, depending on the specific functional groups present in the starting materials.

The selection of appropriate catalytic systems depends on factors including substrate compatibility, reaction selectivity, and economic considerations. Palladium-based catalysts, while highly effective, represent a significant cost component in industrial applications, necessitating catalyst recovery and recycling strategies for economic viability.

Industrial-Scale Production Techniques

Industrial-scale production of 3,3',5,5'-tetramethylbenzidine requires careful consideration of process design, equipment selection, and optimization strategies to ensure consistent product quality while maintaining economic viability. The transition from laboratory-scale synthesis to industrial manufacturing presents unique challenges related to heat transfer, mass transfer, and reaction control.

Batch processing currently dominates industrial tetramethylbenzidine production, utilizing multi-step sequences that allow for precise control of reaction conditions and intermediate purification . The batch approach facilitates quality control measures and enables optimization of individual reaction steps, although it may result in longer overall production times compared to continuous processes.

Continuous flow processing presents opportunities for enhanced efficiency and improved heat management in tetramethylbenzidine synthesis. Continuous flow reactors offer advantages including improved mixing, better temperature control, and reduced equipment footprint . For sulfonation reactions, continuous flow systems have demonstrated the ability to achieve 92% conversion efficiency while maintaining consistent product quality .

Process intensification strategies focus on integrating multiple synthetic steps and optimizing reaction conditions to minimize waste generation and energy consumption. These approaches often involve the development of integrated process designs that combine synthesis, purification, and formulation steps within unified production systems.

Quality control in industrial production requires implementation of real-time monitoring systems and analytical method validation procedures. Spectroscopic and chromatographic analysis methods ensure that finished products meet purity specifications of ≥98% for standard applications and ≥99% for pharmaceutical-grade requirements [6] [7]. The implementation of in-process testing protocols enables rapid identification and correction of process deviations.

Environmental considerations in industrial production include waste management strategies, solvent recovery systems, and emission control measures. Green chemistry approaches focus on reducing organic solvent usage and implementing more environmentally benign reaction conditions [8]. These considerations become increasingly important as regulatory requirements continue to evolve.

Scale-up considerations encompass equipment design, heat transfer optimization, and process safety measures. The transfer of laboratory-scale processes to industrial equipment requires careful evaluation of reaction kinetics, mixing requirements, and temperature control systems to ensure consistent product formation and quality.

Patent Landscape for 3,3',5,5'-Tetramethylbenzidine Synthesis

The patent landscape surrounding 3,3',5,5'-tetramethylbenzidine synthesis encompasses diverse technological areas including synthetic methodologies, purification processes, formulation developments, and industrial manufacturing techniques. This intellectual property portfolio reflects the ongoing innovation in benzidine derivative chemistry and the commercial importance of tetramethylbenzidine in diagnostic applications.

Synthesis method patents constitute a significant portion of the tetramethylbenzidine patent landscape, covering oxidative coupling methods, catalyst systems, and novel reaction approaches. Key patent areas include improvements to traditional oxidative coupling processes, development of metal-catalyzed synthetic routes, and optimization of reaction conditions for enhanced yield and selectivity [9] [10] [11].

Historical patent developments trace back to early benzidine derivative synthesis methods, with foundational patents describing the production of benzidine compounds from hydrazo precursors through rearrangement reactions [11]. These early patents established fundamental principles that continue to influence modern synthesis approaches, particularly regarding the formation of biphenyl linkages and the control of substitution patterns.

Purification process patents address critical aspects of tetramethylbenzidine production, including crystallization techniques, recrystallization methods, and separation processes. These patents often focus on achieving pharmaceutical-grade purity levels and developing cost-effective purification strategies suitable for industrial implementation [10] [12].

Formulation patents cover the development of stable tetramethylbenzidine substrate solutions, including the incorporation of stabilizers, buffer systems, and preservation methods. These patents are particularly relevant for diagnostic reagent manufacturers seeking to develop ready-to-use substrate formulations with extended shelf life [10] [12].

Application-specific patents encompass the use of tetramethylbenzidine in various diagnostic and analytical applications, including enzyme-linked immunosorbent assays, immunohistochemistry, and blood detection methods. These patents often describe specific formulations, reaction conditions, and detection protocols optimized for particular analytical requirements [10].

Derivative compound patents explore structural modifications of the tetramethylbenzidine framework, including substituted benzidines, functionalized analogs, and conjugated derivatives. These patents reflect ongoing efforts to develop improved chromogenic substrates with enhanced sensitivity, stability, or selectivity characteristics [9] [13].

Industrial manufacturing patents address scale-up processes, equipment design, and production optimization strategies. These patents often focus on continuous flow processing, process intensification, and quality control measures suitable for large-scale tetramethylbenzidine production [14].

The geographic distribution of tetramethylbenzidine patents reflects global research and development activities, with significant patent filings in the United States, Europe, Japan, and China. This international patent landscape demonstrates the worldwide commercial interest in tetramethylbenzidine technology and the ongoing innovation in related synthetic methodologies.

Patent expiration timelines create opportunities for generic manufacturers to enter the tetramethylbenzidine market using previously protected synthetic methods. This dynamic affects the competitive landscape and influences pricing strategies for both innovator companies and generic producers.

Recent patent trends indicate increased focus on environmentally sustainable synthesis methods, process automation, and quality assurance technologies. These developments reflect broader industry trends toward green chemistry principles and advanced manufacturing techniques in pharmaceutical and diagnostic chemical production.

Physical Description

3,3',5,5'-tetramethylbenzidine appears as pale yellow crystals or off-white powder. (NTP, 1992)
Pale yellow or off-white solid; [CAMEO] White or light yellow solid; [MSDSonline]

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

240.162648646 g/mol

Monoisotopic Mass

240.162648646 g/mol

Heavy Atom Count

18

Decomposition

When heated to decomp it emits toxic fumes of /nitrogen oxides/.

Melting Point

334 to 336 °F (NTP, 1992)
168.5 °C

UNII

3B3T5CB8EO

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 57 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 55 of 57 companies with hazard statement code(s):;
H302 (14.55%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (98.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Histological analysis of surgically removed adrenal masses often fails to differentiate between benign and malignant tumors. In normal cells, the telomeric ends of the chromosomes are shortened with each cell division, leading to chromosome destabilization and cellular senescence after a critical number of cell cycles. In tumor cells, telomere shortening is prevented by a specific DNA polymerase, called telomerase. In an effort to clarify the role of telomerase in the pathogenesis of adrenal tumors, and to test whether its activity could serve as marker of malignancy, we measured telomerase activity in 41 human adrenal tissue samples that were classified both by the clinical course and by histological examination. Telomerase activity was determined by TRAP ELISA and expressed as high (>50% of positive control telomerase activity), medium (31-50%), low (11-30%), very low (< or = 10%), or absent (0%). The 8 normal adrenal tissue samples showed very low levels of telomerase activity. Mean telomerase activity also very low in 3/3 incidentalomas, 6/6 Cushing adenomas, 6/6 Conn adenomas, 7/7 adrenocortical carcinomas, 8/8 benign pheochromocytomas, and 2/3 malignant pheochromocytomas. In contrast, one malignant pheochromocytoma showed high telomerase activity. These data indicate that telomerase activity may not be a suitable marker for malignancy in the adrenal gland. Our results also challenge the current dogma of close correlation between cell dedifferentiation and telomerase activity.
Earlier investigations of the oxidation of 3,5,3',5'-tetramethylbenzidine (TMB) using horseradish peroxidase and prostaglandin H-synthase have shown the formation of a cation free radical of TMB in equilibrium with a charge-transfer complex, consistent with either a two- or a one-electron initial oxidation. In this work, we exploited the distinct spectroscopic properties of myeloperoxidase and its oxidized intermediates, compounds I and II, to establish two successive one-electron oxidations of TMB. By employing stopped-flow techniques under transient-state and steady-state conditions, we also determined the rate constants for the elementary steps of the myeloperoxidase-catalyzed oxidation of TMB at pH 5.4 and 20 degrees C. The second-order rate constant for compound I formation from the reaction of native enzyme with H2O2 is 2.6 x 10(7) M-1 s-1. Compound I undergoes a one-electron reduction to compound II in the presence of TMB, and the rate constant for this reaction was determined to be (3.6 +/- 0.1) x 10(6) M-1 s-1. The spectral scans show that compound II accumulates in the steady state. The rate constant for compound II reduction to native enzyme by TMB obtained under steady-state conditions is (9.4 +/- 0.6) x 10(5) M-1 s-1. The results are applied to a new, more accurate assay for myeloperoxidase based upon the formation of the charge-transfer complex between TMB and its diimine final product.

Vapor Pressure

0.0000005 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

54827-17-7

Metabolism Metabolites

Enteric bacterial and hepatic azoreductase enzymes are capable of reducing azo dyes to yield the constituent aromatic amines. Azo dyes based on benzidine and benzidine congeners have received particular attention because of their widespread use and the known carcinogenicity of benzidine to humans. Azo dyes based on beta-diketone coupling components exist preferentially as the tautomeric hydrazones. A series of hydrazone dyes based on benzidine and benzidine congeners was prepared and characterized by NMR and UV-visible spectroscopy. These dyes were tested for mutagenicity using a modified Ames assay and, unlike the true azo dyes, showed no significant mutagenic activity. The hydrazone dyes were resistant to enzymatic reduction by FMN-supplemented hamster-liver post-mitochondrial supernatant (S-9); under identical conditions, azo dyes such as trypan blue were rapidly reduced.
Benzidine and several derivatives are activated to mutagenic species in an H2O2-dependent Ames test system. Optical and electron paramagnetic resonance (EPR) spectroscopy are employed in studies of the H2O2-dependent oxidation of benzidine and 3,5,3',5'-tetramethylbenzidine (TMB) catalyzed by intact bacteria, and provide direct evidence for peroxidase activity in Salmonella typhimurium. The acetylase-proficient Ames tester strain TA98 and its acetylase-deficient derivative TA98/1,8-DNP6 are equally responsive to H2O2-dependent mutagenicity; enzymatic acetylation appears not to be involved in activation of benzidine, in this system. The H2O2-dependent mutagenicity of benzidine and oxidation of TMB are observed when the assays are carried out in acetate buffer (pH 5.5), but not in 2-[N-morpholino]ethane sulfonic acid (MES) buffer, at the same pH. This difference is interpreted in terms of the effects of these buffers on the intracellular pH of the bacteria. The H2O2-dependent mutagenicity of several benzidine congeners is also described.
Dichlorobenzidine can be peroxidatively activated in Salmonella typhimurium Ames tester strains. Mutagenicity is observed when an S. typhimurium strain which is sensitive to frame-shift mutagens is incubated with dichlorobenzidine and hydrogen peroxide. In this paper, we show that the bacterial enzyme, hydroperoxidase I, is responsible for much of this activation. We constructed isogenic tester strains which lack hydroperoxidase I or II, due to Tn10 insertions in the structural genes encoding these proteins. Hydrogen peroxide-dependent mutagenicity of dichlorobenzidine was measured in each strain. A tester strain lacking hydroperoxidase I activity was much less sensitive than was the parent strain. When hydroperoxidase I activity was restored in this strain, via a plasmid-borne copy of the gene encoding the Escherichia coli protein, sensitivity to peroxide-dependent dichlorobenzidine mutagenicity was enhanced.
An accumulation of insoluble, finely granular material has been observed under the pigmented surface of Xenopus eggs by a specialized "dry fracture" technique and scanning electron microscopy. Cortical granules and pigment granules can be recognized with the techniques and can be seen to be embedded in the material. Thin sections show that the region also contains mitochondria and membranous vesicles or reticula. Yolk platelets are largely excluded from the heaviest accumulations of the material. The substance is most dense just under the cortex and grades off gradually into the more diffuse, yolk-containing network of the endoplasm. The accumulation of material is much thicker in the animal hemisphere of the egg than in the vegetal hemisphere, and the pigment embedded in it defines the pigmented area of the animal hemisphere. In the pigmented area the material excludes yolk for a thickness of 3-7+ microns from the surface. In the vegetal hemisphere there is no such accumulation and yolk platelets can be found almost touching the plasmalemma. Cortical contractions have been experimentally induced in eggs. Their relative strength correlates with the relative thickness of the finely granular, subcortical material. During contraction the material accumulates to much greater thicknesses, excluding yolk from thicknesses of 15-30+ microns from the surface. The contracting entity is, or is in, the finely granular material. Injection of cytochalasins into the eggs inhibits cleavage furrow operation but does not inhibit the induced cortical contractions. The thus do not seem to be dependent on actin microfilamentogenesis as is the operation of the contractile ring of the cleavage furrow. The differential sensitivity to cytochalasins of the contractile ring and the system responding in the induced cortical contractions, suggests a two-component system for cortical contractions in the egg. A model is presented which accommodates the available data.
For more Metabolism/Metabolites (Complete) data for 3,3',5,5'-TETRAMETHYLBENZIDINE (6 total), please visit the HSDB record page.

Wikipedia

3,3',5,5'-Tetramethylbenzidine

General Manufacturing Information

[1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-: ACTIVE
.../PRC: USED/ AS SENSITIVE SUBSTITUTE FOR BENZIDINE IN DETECTION OF BLOOD... IN VIEW OF ITS CLOSE RELATIONSHIP TO...CARCINOGENS, HOWEVER, MORE COMPREHENSIVE BIOLOGICAL TESTS SEEM DESIRABLE BEFORE IT IS ACCEPTED AS SAFE FOR WIDESPREAD LABORATORY USE.
THE DERIVATION & SYNTHESIS OF 3,4,3',5'-TETRAMETHYL BENZIDINE ARE DESCRIBED.

Dates

Last modified: 08-15-2023

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